molecular formula C10H11FO4 B12071614 2-Fluoro-6-(2-methoxyethoxy)benzoic acid

2-Fluoro-6-(2-methoxyethoxy)benzoic acid

Katalognummer: B12071614
Molekulargewicht: 214.19 g/mol
InChI-Schlüssel: VHICQWNSLNNGIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-6-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H11FO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a 2-methoxyethoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid typically involves the introduction of the fluorine atom and the 2-methoxyethoxy group onto the benzoic acid core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. This can be followed by the etherification reaction to attach the 2-methoxyethoxy group. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-(2-methoxyethoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the 2-methoxyethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, making the compound useful in studying enzyme kinetics and inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-6-(2-methoxyethoxy)benzoic acid is unique due to the presence of both the fluorine atom and the 2-methoxyethoxy group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H11FO4

Molekulargewicht

214.19 g/mol

IUPAC-Name

2-fluoro-6-(2-methoxyethoxy)benzoic acid

InChI

InChI=1S/C10H11FO4/c1-14-5-6-15-8-4-2-3-7(11)9(8)10(12)13/h2-4H,5-6H2,1H3,(H,12,13)

InChI-Schlüssel

VHICQWNSLNNGIQ-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1=C(C(=CC=C1)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.